BENGHE Validation & Comparative

Check Availability & Pricing

Comparative Preclinical Safety Profile of
Inavolisib and Other PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Inavolisib

Cat. No.: B607613

This guide provides a comparative analysis of the preclinical safety profile of inavolisib, a
potent and selective PI3Ka inhibitor, with other notable PI3K inhibitors: alpelisib, taselisib, and
pictilisib. The information is intended for researchers, scientists, and drug development
professionals to facilitate an objective comparison of these compounds based on available
preclinical data.

Introduction to Inavolisib and PI3K Inhibition

Inavolisib (GDC-0077) is a potent and highly selective inhibitor of the p110a isoform of
phosphoinositide 3-kinase (PI13Ka) that also uniquely promotes the degradation of mutated
pl110a.[1][2] The PISK/AKT/mTOR pathway is a critical signaling cascade that regulates cell
growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3]
PI13Ka is the most frequently mutated isoform in solid tumors.[1][4] By selectively targeting the
mutant PI3Ka, inavolisib aims to achieve a wider therapeutic window and improved safety
profile compared to less selective PI3K inhibitors.[3] This guide summarizes the available
preclinical safety and toxicology data for inavolisib and compares it with alpelisib (a PI3Ka-
selective inhibitor), taselisib (a B-sparing PI3K inhibitor), and pictilisib (a pan-Class | PI3K
inhibitor).

Preclinical Safety and Toxicology Data

The following tables summarize the available quantitative data from preclinical toxicology
studies of inavolisib and its comparators. It is important to note that direct head-to-head
comparative toxicology studies are limited in the public domain, and much of the detailed
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preclinical safety data remains proprietary. The information presented here is compiled from
various published studies and regulatory documents.

Table 1: Inavolisib Preclinical Safety Profile

No Observed
] . Route of o
Species Study Duration L . Key Findings Adverse Effect
Administration
Level (NOAEL)

Comprehensive

toxicology

studies

conducted,

including single-

dose, repeat-

dose, genetic

toxicology, safety

pharmacology,

and embryofetal

development.[5] Not publicly
Rat Up to 3 months Oral ) ]

Hyperglycemia available

was identified as

a dose-limiting

toxicity in early

clinical

development,

suggesting a

likely on-target

effect observed

in preclinical

models.[3]

Comprehensive

toxicolo Not publicl
Dog Up to 3 months Oral ) ¥ .p Y

studies available

performed.[5]

Table 2: Alpelisib Preclinical Safety Profile
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No Observed
. . Route of o
Species Study Duration L . Key Findings Adverse Effect
Administration
Level (NOAEL)

Dose-dependent
body weight loss
(starting at 2
mg/kg/day).
Significant dose-
dependent
increases in
insulin levels (41-
139% increase at
5-15 mg/kg).
Atrophic changes

in the epithelium

Not explicitly
of oral mucosa,
stated, but
tongue,
adverse effects
esophagus,
Beagle Dog 4 weeks Oral (gavage) were seen at the

larynx, skin, and
) ] lowest tested
gastrointestinal
dose of 2
tract mucosa at
) mg/kg/day.
the highest dose
(15 mg/kg/day).
Decreased
weights of
pituitary gland,
spleen, thymus,
ovaries, uterus,
and prostate at
the high dose.
Most changes

were reversible.

[2]

Rat 13 weeks Oral Similar toxicities Not publicly
to those available

observed in
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dogs.[6] Embryo-
fetal toxicities

observed.[7]

Rabbit

Not specified

Oral

Embryo-fetal
toxicities

observed.[7]

Not publicly

available

ble 3: lisi linical Saf il

No Observed
. . Route of o
Species Study Duration L. . Key Findings Adverse Effect
Administration
Level (NOAEL)
Well-tolerated in o
) Not explicitly
tumor-bearing
) ) stated, but well-
mice with <10%
Mouse 21 days Oral ) tolerated at
body weight loss o
efficacious
at doses up to 25
doses.
mg/kg/day.[8]
Preclinical data ]
-~ - o Not publicly
Rat Not specified Not specified supported clinical ]
available
development.[4]
Preclinical data )
. - o Not publicly
Dog Not specified Not specified supported clinical )
available

development.[4]

Table 4: Pictilisib Preclinical Safety Profile
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No Observed
. . Route of o
Species Study Duration L . Key Findings Adverse Effect
Administration
Level (NOAEL)

Findings from

these studies

were used to Not publicly
Rodent 28 days Oral _ _

determine the available

starting dose in

humans.[1]

Findings from

these studies

were used to Not publicly
Dog 28 days Oral _ _

determine the available

starting dose in

humans.[1]

Experimental Protocols

Detailed experimental protocols for preclinical toxicology studies are often proprietary. The
following are generalized methodologies based on standard practices for the types of studies
cited.

Repeated-Dose Oral Toxicity Study (General Protocol)

o Test System: Typically, two species are used, a rodent (e.g., Sprague-Dawley rat) and a non-
rodent (e.g., Beagle dog).

o Administration: The test article (inavolisib, alpelisib, taselisib, or pictilisib) is administered
orally (e.g., via gavage or in capsules) once daily for a specified duration (e.g., 28 days or 13
weeks).

o Dose Groups: At least three dose levels (low, mid, and high) and a concurrent vehicle control
group are included.

e Observations:

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.accessdata.fda.gov/drugsatfda_docs/nda/2015/207103Orig1s000PharmR.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2015/207103Orig1s000PharmR.pdf
https://www.benchchem.com/product/b607613?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

o Clinical Signs: Daily observations for any signs of toxicity, morbidity, and mortality.
o Body Weight and Food Consumption: Measured weekly.
o Ophthalmology: Examinations performed pre-study and at termination.

o Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at
specified intervals.

o Gross Pathology: All animals are subjected to a full necropsy at the end of the study.

o Histopathology: A comprehensive list of tissues from control and high-dose groups are
examined microscopically. Any target organs identified are also examined in the lower
dose groups.

» Toxicokinetics: Blood samples are collected at predetermined time points to determine the
systemic exposure (Cmax, AUC) to the drug and its major metabolites.

Embryo-Fetal Development Toxicity Study (General
Protocol)

o Test System: Pregnant female rats or rabbits are typically used.
o Administration: The test article is administered orally during the period of organogenesis.
» Dose Groups: At least three dose levels and a control group are used.

e Maternal Evaluation: Dams are observed for clinical signs, body weight, and food
consumption. At termination (prior to parturition), a caesarean section is performed, and
maternal reproductive organs are examined.

o Fetal Evaluation: Fetuses are weighed, sexed, and examined for external, visceral, and
skeletal malformations.

Signaling Pathway and Experimental Workflow
Diagrams
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PIBK/IAKT/mTOR Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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